molecular formula C11H16N2OS B2706309 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine CAS No. 2201203-23-6

4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2706309
CAS No.: 2201203-23-6
M. Wt: 224.32
InChI Key: OQKFQPCWZXJWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine is a chemical compound with significant potential in various scientific fields. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, organic synthesis, and other areas of research. The unique structure of this compound makes it a valuable subject for scientific investigation and industrial applications.

Preparation Methods

One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thian-4-ol in the presence of a base such as sodium hydride . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thian-4-yl derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the thian-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-Dimethyl-2-(thian-4-yloxy)pyrimidine can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-(methylthio)pyrimidine: This compound has a similar structure but with a methylthio group instead of the thian-4-yloxy group.

    4,6-Dichloro-2-(methylthio)pyrimidine:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-7-9(2)13-11(12-8)14-10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKFQPCWZXJWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.